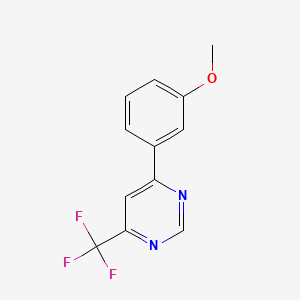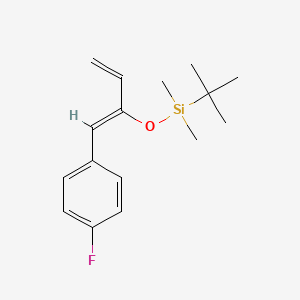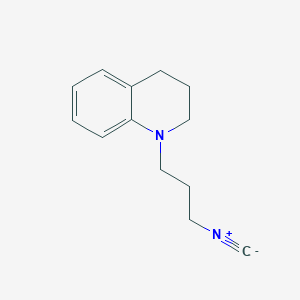
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of an isocyanopropyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with 3-isocyanopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
Chemical Reactions Analysis
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The isocyanopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4+1] cycloaddition with isocyanides, to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions include quinoline derivatives, reduced tetrahydroquinolines, and substituted isocyanopropyl derivatives.
Scientific Research Applications
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The isocyanopropyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in various chemical reactions. The tetrahydroquinoline ring can interact with biological macromolecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-(3-Isocyanopropyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(3-Isocyanopropyl)adamantane: This compound has a similar isocyanopropyl group but is attached to an adamantane ring instead of a tetrahydroquinoline ring. It is known for its use in the synthesis of bioactive molecules.
1-(3-Isocyanopropyl)piperazine: This compound features an isocyanopropyl group attached to a piperazine ring and is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
1-(3-Isocyanopropyl)benzene: This compound has an isocyanopropyl group attached to a benzene ring and is used in the synthesis of various aromatic compounds.
The uniqueness of this compound lies in its tetrahydroquinoline ring, which imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-isocyanopropyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H16N2/c1-14-9-5-11-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,6,8H,4-5,7,9-11H2 |
InChI Key |
GDRFYZQKNZNLKV-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


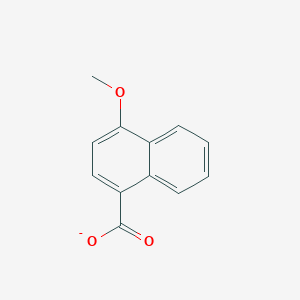
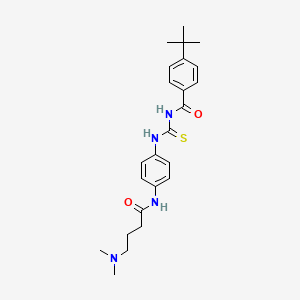
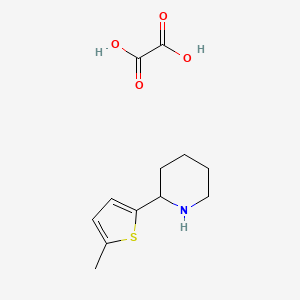
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
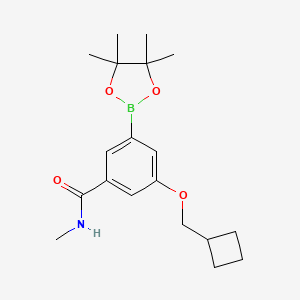
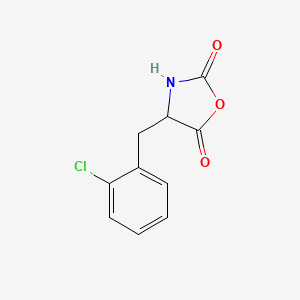
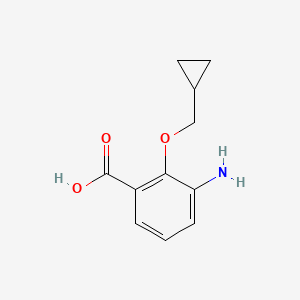
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)

![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
